molecular formula C17H23N3O3 B2837329 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide CAS No. 1390797-17-7

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide

Cat. No.: B2837329
CAS No.: 1390797-17-7
M. Wt: 317.389
InChI Key: VHAQTWYBEPPMOU-UHFFFAOYSA-N
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Description

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Oxolane Moiety: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the pyrrole intermediate.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction using a cyanide source such as sodium cyanide.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the cyano-pyrrole intermediate and an appropriate amide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrole oxides, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the oxolane moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-{2,5-dimethyl-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide: Lacks the oxolane moiety, which may affect its solubility and reactivity.

    2-cyano-3-{2,5-dimethyl-1-[(tetrahydrofuran-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide: Contains a tetrahydrofuran ring instead of an oxolane ring, which may influence its chemical properties and biological activity.

Uniqueness

The presence of the oxolane moiety in 2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide provides unique solubility and reactivity characteristics, making it distinct from other similar compounds

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-methoxy-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-8-14(9-15(10-18)17(21)19(3)22-4)13(2)20(12)11-16-6-5-7-23-16/h8-9,16H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQTWYBEPPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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